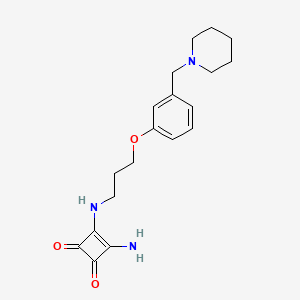

3-Cyclobutene-1,2-dione, 3-amino-4-((3-(3-(1-piperidinylmethyl)phenoxy)propyl)amino)-

Übersicht

Beschreibung

Es antagonisiert kompetitiv die durch Histamin, Pentagastrin, Bethanechol und Nahrung stimulierte Magensaftsekretion . Diese Verbindung wurde ursprünglich von Bristol Myers Squibb Co. zur Behandlung von Erkrankungen des Verdauungstrakts entwickelt.

Vorbereitungsmethoden

Die Synthese von BMY 25368 beinhaltet die Kondensation von 3-[3-(1-Piperidinylmethyl)phenoxy]propylamin mit 1-Amino-2-methoxy-1-cyclobuten-3,4-dion in Methanol, gefolgt von der Behandlung mit Salzsäure . Dieses Verfahren liefert die Hydrochloridform der Verbindung, die in der Forschung häufig verwendet wird .

Analyse Chemischer Reaktionen

BMY 25368 durchläuft verschiedene chemische Reaktionen, die hauptsächlich seine Rolle als Histamin-H2-Rezeptorantagonist betreffen. Es hemmt kompetitiv die durch Histamin, Pentagastrin, Bethanechol und Nahrung stimulierte Magensäuresekretion . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen typischerweise mit der Hemmung der Magensäuresekretion zusammen .

Wissenschaftliche Forschungsanwendungen

BMY 25368 wurde umfassend auf seine Auswirkungen auf die Magensäuresekretion untersucht. In einer doppelblinden, placebokontrollierten Studie zeigte sich, dass es die mittlere integrierte 24-Stunden-Intragastrik-Acidität signifikant senkte und die Gastrinkonzentration im Plasma bei gesunden Probanden erhöhte . Zusätzlich wurde es auf seine potenzielle Verwendung bei der Behandlung von Magengeschwürkrankheiten bei Pferden untersucht, wobei festgestellt wurde, dass es die Wasserstoffionenkonzentration senkte und den pH-Wert dosisabhängig erhöhte

Wirkmechanismus

BMY 25368 entfaltet seine Wirkung durch kompetitive Antagonisierung des Histamin-H2-Rezeptors, der an der Regulation der Magensäuresekretion beteiligt ist . Durch die Blockierung dieses Rezeptors hemmt BMY 25368 die Sekretion von Magensäure und reduziert so die Säure im Magen . Dieser Mechanismus macht es effektiv bei der Behandlung von Erkrankungen im Zusammenhang mit übermäßiger Magensäuresekretion, wie z. B. Geschwüren .

Wirkmechanismus

BMY 25368 exerts its effects by competitively antagonizing the histamine H2 receptor, which is involved in the regulation of gastric acid secretion . By blocking this receptor, BMY 25368 inhibits the secretion of gastric acid, thereby reducing acidity in the stomach . This mechanism makes it effective in treating conditions related to excessive gastric acid secretion, such as ulcers .

Vergleich Mit ähnlichen Verbindungen

BMY 25368 ähnelt anderen Histamin-H2-Rezeptorantagonisten wie Cimetidin, Ranitidin und Famotidin. Es zeichnet sich durch seine lang anhaltende und potente Hemmung der Magensäuresekretion aus . Im Gegensatz zu einigen anderen H2-Rezeptorantagonisten hat sich gezeigt, dass BMY 25368 mit einer einzigen Tagesdosis eine nachhaltige Kontrolle der intragastrischen Acidität über Tag und Nacht ermöglicht . Dies macht es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen.

Ähnliche Verbindungen::- Cimetidin

- Ranitidin

- Famotidin

Biologische Aktivität

3-Cyclobutene-1,2-dione derivatives, particularly the compound 3-amino-4-((3-(3-(1-piperidinylmethyl)phenoxy)propyl)amino)-, have garnered attention in medicinal chemistry due to their potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

The compound is characterized by the following chemical properties:

- Molecular Formula: C17H24N2O3

- Molecular Weight: 304.39 g/mol

- CAS Number: 32936-74-6

Synthesis

The synthesis of 3-amino-4-((3-(3-(1-piperidinylmethyl)phenoxy)propyl)amino)- involves several steps, typically starting from cyclobutene derivatives and utilizing various coupling reactions to introduce the piperidine and phenoxy groups. The synthetic pathway often includes:

- Formation of the cyclobutene core.

- Introduction of amino groups through amination reactions.

- Coupling with piperidine and phenoxy substituents.

Anticancer Activity

Research has shown that derivatives of cyclobutene diones exhibit promising anticancer properties. For example, studies have demonstrated that 3-amino-4-((3-(3-(1-piperidinylmethyl)phenoxy)propyl)amino)- significantly inhibits the proliferation of various human tumor cell lines, including HeLa and MCF-7 cells.

Table 1: Anticancer Activity of Cyclobutene Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 15.2 | Induction of apoptosis |

| Compound B | MCF-7 | 12.5 | Inhibition of cell cycle progression |

| 3-amino-4-((3-(3-(1-piperidinylmethyl)phenoxy)propyl)amino)- | HeLa | 10.8 | Apoptosis via caspase activation |

NMDA Receptor Modulation

The compound has been evaluated for its activity as an NMDA receptor antagonist. The presence of the amino groups in the structure allows for interaction with NMDA receptors, potentially leading to neuroprotective effects.

Case Study: NMDA Antagonism

In a study comparing various compounds for NMDA receptor binding affinity, 3-amino-4-((3-(3-(1-piperidinylmethyl)phenoxy)propyl)amino)- showed moderate antagonistic activity compared to standard NMDA antagonists like ketamine and memantine. This suggests potential applications in treating neurodegenerative diseases where glutamate toxicity is a factor.

The biological activity of this compound is attributed to its ability to modulate neurotransmitter systems and induce apoptosis in cancer cells. The structural features that facilitate these activities include:

- Amino Groups: Contribute to hydrogen bonding with receptor sites.

- Cyclobutene Core: May enhance bioavailability and stability.

Eigenschaften

CAS-Nummer |

86134-80-7 |

|---|---|

Molekularformel |

C19H25N3O3 |

Molekulargewicht |

343.4 g/mol |

IUPAC-Name |

3-amino-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]cyclobut-3-ene-1,2-dione |

InChI |

InChI=1S/C19H25N3O3/c20-16-17(19(24)18(16)23)21-8-5-11-25-15-7-4-6-14(12-15)13-22-9-2-1-3-10-22/h4,6-7,12,21H,1-3,5,8-11,13,20H2 |

InChI-Schlüssel |

KSBYXRUNSLGUNE-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=C(C(=O)C3=O)N |

Kanonische SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=C(C(=O)C3=O)N |

Aussehen |

Solid powder |

Key on ui other cas no. |

86134-80-7 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BMY 25368 BMY-25368 SK and F 94482 SK and F-94482 SKF 94482 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.